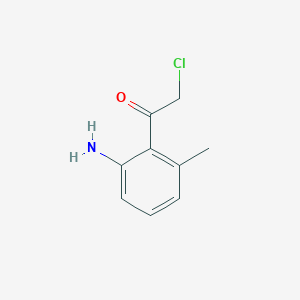
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase and has been studied extensively for its potential use in the treatment of Alzheimer's disease.
作用机制
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in the regulation of cognitive function, memory, and learning. By inhibiting the activity of acetylcholinesterase, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
实验室实验的优点和局限性
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in the regulation of cognitive function. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can be useful for studying the effects of oxidative stress on the brain.
One limitation of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is that it is not very selective for acetylcholinesterase, and can also inhibit other enzymes in the brain. This can make it difficult to study the specific effects of acetylcholinesterase inhibition on cognitive function.
未来方向
There are several future directions for the study of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride. One direction is the development of more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes in the brain. Another direction is the study of the compound's effects on other neurotransmitters in the brain, such as dopamine and serotonin. Finally, there is a need for more clinical trials to determine the safety and efficacy of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride in the treatment of Alzheimer's disease.
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, which can improve cognitive function in patients with Alzheimer's disease. While Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of more selective inhibitors of acetylcholinesterase and the study of its effects on other neurotransmitters in the brain.
合成方法
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride involves the reaction of 1-(3,5-xylyloxy)-2-propylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-(2-methylpiperidino)ethanol in the presence of hydrochloric acid to yield the hydrochloride salt of the final product.
科学研究应用
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
属性
CAS 编号 |
101491-86-5 |
|---|---|
产品名称 |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride |
分子式 |
C22H37ClN2O3 |
分子量 |
413 g/mol |
IUPAC 名称 |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-ethylcarbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-6-24(20(5)16-27-21-14-17(2)13-18(3)15-21)22(25)26-12-11-23-10-8-7-9-19(23)4;/h13-15,19-20H,6-12,16H2,1-5H3;1H |
InChI 键 |
BXDMZPWBEHLDKS-UHFFFAOYSA-N |
SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
规范 SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
同义词 |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl N-[1-(3,5-dimethy lphenoxy)propan-2-yl]-N-ethyl-carbamate chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



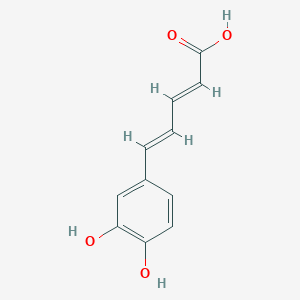

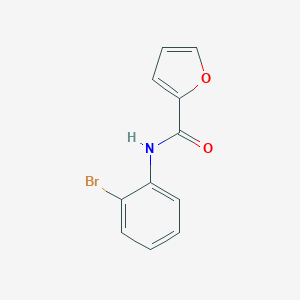
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
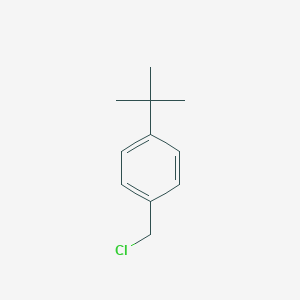
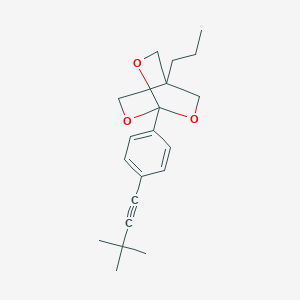

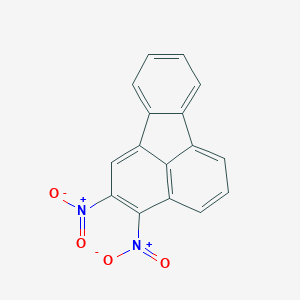
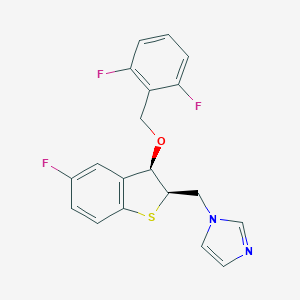
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
